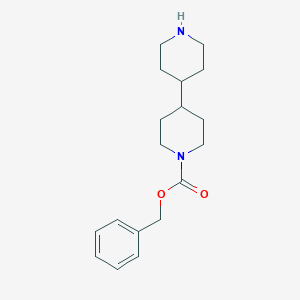

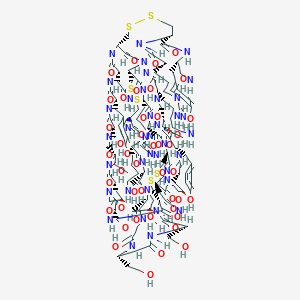

N-Cbz-4,4'-bipiperidine

Vue d'ensemble

Description

N-Cbz-4,4’-bipiperidine, also known as Benzyl 4,4’-bipiperidine-1-carboxylate , is a chemical compound with the molecular formula C18H26N2O2 . Its average mass is 302.411 Da and its mono-isotopic mass is 302.199432 Da .

Physical And Chemical Properties Analysis

N-Cbz-4,4’-bipiperidine has a density of 1.1±0.1 g/cm3, a boiling point of 439.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It has an enthalpy of vaporization of 69.6±3.0 kJ/mol and a flash point of 219.6±28.7 °C . The compound has a molar refractivity of 86.5±0.3 cm3 .Applications De Recherche Scientifique

Alkaline Earth Phosphonates

The compound is used as a linker molecule in the systematic investigation of new alkaline earth phosphonates . The study carried out using high-throughput methods, including a temperature gradient oven, led to the discovery of six new alkaline earth phosphonates .

Coordination Polymers

The compound is used in the creation of coordination polymers (CPs) based on phosphonate linker molecules . These CPs often feature high chemical and thermal stability, which are crucial factors for possible applications .

Porous Coordinating Networks

The compound is used in the development of porous coordinating networks (PCNs) which are of interest because of their high specific surface area and potential usages in catalysis, gas storage, sensors or in proton exchange membranes .

Medium- and Environment-Responsive Compounds

The compound is used in the development of medium- and environment-responsive compounds . Two important classes of 4,4′-bipyridine-based products with solvatochromic and/or environment-responsive character are reviewed: viologens (i.e., N,N′-disubstituted derivatives) and monoquats (i.e., monosubstituted 4,4′-bipyridine derivatives) .

Synthesis of Piperidine Derivatives

The compound is used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmacological Applications

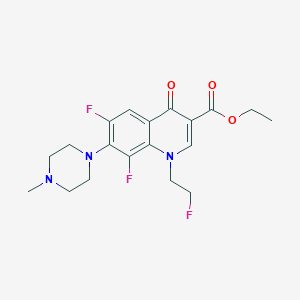

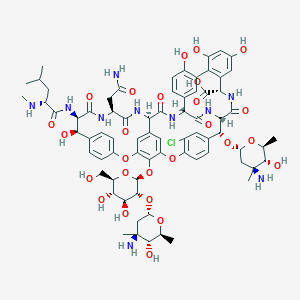

The compound is used in the pharmaceutical industry. Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Drug Designing

The compound is used as a key building block in designing drugs . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Wurtz Coupling

The compound is used in Wurtz coupling, a reaction used to couple halogenated organic compounds .

Propriétés

IUPAC Name |

benzyl 4-piperidin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c21-18(22-14-15-4-2-1-3-5-15)20-12-8-17(9-13-20)16-6-10-19-11-7-16/h1-5,16-17,19H,6-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXVUJHYDUORFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450621 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cbz-4,4'-bipiperidine | |

CAS RN |

109397-72-0 | |

| Record name | Benzyl [4,4'-bipiperidine]-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q & A

Q1: What is the role of N-Cbz-4,4'-bipiperidine hydrochloride in the synthesis described in the paper?

A1: N-Cbz-4,4'-bipiperidine hydrochloride acts as the nucleophile in the palladium-catalyzed aminocarbonylation reaction. It reacts with the 7-bromo or 7-iodo-1,4-benzodiazepine substrate in the presence of a palladium catalyst and carbon monoxide. This results in the formation of a new carbon-nitrogen bond, effectively introducing the 7-(4,4'-bipiperidinylcarbonyl) moiety into the benzodiazepine structure [].

Q2: Are there alternative methods for introducing the 7-(4,4'-bipiperidinylcarbonyl) group, and how does the palladium-catalyzed approach compare?

A2: While alternative methods might exist, the research highlights the efficiency of the palladium-catalyzed aminocarbonylation reaction for this specific transformation []. This approach offers advantages in terms of reaction yield and selectivity, potentially outperforming other synthetic routes. Further research would be needed to directly compare this method with other potential synthetic strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)